FEN1-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

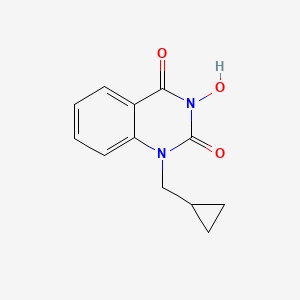

1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFLWTUYSKADJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FEN1-IN-4: A Technical Guide to its Mechanism of Action in DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity, playing pivotal roles in both DNA replication and repair. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of FEN1-IN-4, a small molecule inhibitor of FEN1, detailing its mechanism of action, its impact on DNA repair pathways, and its potential as a targeted anti-cancer agent. A key focus is the principle of synthetic lethality, where inhibition of FEN1 proves particularly cytotoxic to cancer cells harboring pre-existing defects in DNA repair, such as mutations in BRCA1 and BRCA2. This document summarizes key quantitative data, provides detailed experimental protocols for assessing FEN1 inhibition, and visualizes the complex molecular interactions and pathways involved.

FEN1: A Key Player in DNA Metabolism

FEN1 is a structure-specific endonuclease with multiple nuclease activities essential for several DNA metabolic pathways[1]. Its primary functions include:

-

Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is responsible for removing the 5' RNA flaps that are displaced by DNA polymerase, allowing for the ligation of Okazaki fragments into a continuous DNA strand[1].

-

Long-Patch Base Excision Repair (LP-BER): In response to DNA damage from oxidation or alkylation, FEN1 participates in the LP-BER pathway by excising the displaced DNA flap containing the lesion, a crucial step for restoring the correct DNA sequence[2][3].

-

Stalled Replication Fork Rescue and Telomere Maintenance: FEN1 also contributes to the resolution of stalled replication forks and the maintenance of telomere stability, further highlighting its importance in preserving genomic integrity[1].

Given its central role, the inhibition of FEN1 presents a promising strategy for cancer therapy, particularly in tumors that are heavily reliant on FEN1-mediated DNA repair due to other deficiencies in their DNA damage response (DDR) network.

This compound: A Potent and Specific Inhibitor

This compound is a small molecule inhibitor of human FEN1 (hFEN1) that has demonstrated significant potential in preclinical studies.

Quantitative Data on FEN1 Inhibitors

The following table summarizes key quantitative data for this compound and other notable FEN1 inhibitors.

| Inhibitor | Target | IC50 | Cell-based Assay Notes | Reference |

| This compound | hFEN1-336Δ | 30 nM | Abrogated mitochondrial DNA fragmentation and release. | [4] |

| PTPD | hFEN1 | 22 nM | Selectively killed BRCA2-mutant ovarian cancer cells. | [1] |

| SC13 | hFEN1 | Not specified | Sensitized cervical cancer cells to radiotherapy and paclitaxel. | [5][6][7] |

| Compound C8 | hFEN1 | ~3 µM (PEO1) | Selectively killed BRCA1/2-defective cell lines. | [8] |

| Compound C16 | hFEN1 | Not specified | Showed greater reduction in survival of BRCA2-mutant cells compared to proficient cells. | [8] |

| LNT1 | FEN1/EXO1 | 1.4 µM to 15.7 µM | Showed synergy with PARP inhibitors in triple-negative breast cancer cell lines. | [9] |

Mechanism of Action: Exploiting Synthetic Lethality

The primary mechanism through which FEN1 inhibitors like this compound exhibit anti-cancer activity is through the concept of synthetic lethality . This occurs when the inhibition of FEN1 in a cell that already has a deficiency in another DNA repair pathway (e.g., Homologous Recombination) leads to cell death, while the inhibition of FEN1 in a healthy cell is not lethal.

Cancers with mutations in the BRCA1 or BRCA2 genes are deficient in Homologous Recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). These cells become highly dependent on other DNA repair pathways, including LP-BER where FEN1 is a key player, to survive. By inhibiting FEN1 with this compound, this compensatory repair mechanism is shut down, leading to an accumulation of DNA damage, replication stress, and ultimately, selective killing of the cancer cells[1][10].

Impact on DNA Repair Pathways

Inhibition of FEN1 by this compound disrupts the normal functioning of LP-BER. This leads to the accumulation of unprocessed DNA flap intermediates. In the context of a BRCA-deficient background, the cell is unable to effectively repair the resulting DNA lesions, leading to genomic instability and apoptosis[1].

The following diagram illustrates the central role of FEN1 in the Long-Patch Base Excision Repair (LP-BER) pathway and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of FEN1 inhibitors.

Fluorescence-Based FEN1 Activity Assay

This assay measures the enzymatic activity of FEN1 by monitoring the cleavage of a fluorescently labeled DNA substrate.

Principle: A synthetic DNA substrate with a 5' flap is labeled with a fluorophore (e.g., 6-FAM) on the flap and a quencher (e.g., BHQ-1) on the complementary strand. In the intact substrate, the proximity of the quencher suppresses the fluorescence. Upon cleavage of the flap by FEN1, the fluorophore is released, leading to an increase in fluorescence that can be measured over time.

Materials:

-

Purified recombinant human FEN1 protein.

-

FEN1 inhibitor (e.g., this compound).

-

Fluorescently labeled DNA flap substrate (e.g., from Integrated DNA Technologies):

-

Flap Oligonucleotide: 5'-[6-FAM]GATGACGAGCAGTCCT-3'

-

Template Oligonucleotide: 5'-AGGCGAAGGAGGACTGC TCGTCATC[BHQ-1]-3'

-

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

-

384-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare a stock solution of the DNA substrate by annealing the flap and template oligonucleotides in annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and slowly cool to room temperature.

-

Prepare serial dilutions of the FEN1 inhibitor in the assay buffer.

-

In a 384-well plate, add 10 µL of the FEN1 inhibitor dilution (or buffer for control).

-

Add 20 µL of FEN1 protein (e.g., 1 nM final concentration) to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the DNA substrate (e.g., 50 nM final concentration).

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every minute for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

The following diagram outlines the workflow for this assay.

Clonogenic Survival Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Principle: Cells are treated with a FEN1 inhibitor, and their ability to form colonies over a period of several days to weeks is quantified. This provides a measure of cell reproductive death.

Materials:

-

Cancer cell lines (e.g., BRCA-proficient and -deficient pairs).

-

Complete cell culture medium.

-

FEN1 inhibitor (e.g., this compound).

-

6-well plates.

-

Trypsin-EDTA.

-

Phosphate-Buffered Saline (PBS).

-

Fixation solution (e.g., 10% formalin or a 1:7 mixture of acetic acid and methanol).

-

Staining solution (0.5% crystal violet in methanol).

Procedure:

-

Culture cells to ~80% confluency.

-

Trypsinize the cells, count them, and seed a known number of cells (e.g., 500-2000 cells/well, depending on the cell line's plating efficiency) into 6-well plates. Allow cells to attach overnight.

-

Treat the cells with a range of concentrations of the FEN1 inhibitor for a defined period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

-

After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

-

Fix the colonies by removing the medium, washing with PBS, and adding the fixation solution for 15-30 minutes.

-

Stain the colonies with crystal violet solution for 30-60 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs).

Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. This can be detected using a specific antibody, and the resulting foci can be visualized and quantified by fluorescence microscopy. An increase in γH2AX foci indicates an increase in DNA damage.

Materials:

-

Cells grown on coverslips in a multi-well plate.

-

FEN1 inhibitor.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody.

-

Secondary antibody: fluorescently labeled anti-primary antibody (e.g., Alexa Fluor 488).

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Seed cells on coverslips and treat with the FEN1 inhibitor for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Conclusion and Future Directions

This compound and other FEN1 inhibitors represent a promising class of targeted therapies for cancers with deficiencies in DNA repair, particularly those with BRCA1/2 mutations. The mechanism of synthetic lethality provides a clear rationale for their selective cytotoxicity towards cancer cells while sparing healthy tissues. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of FEN1 inhibitors.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of FEN1 inhibitors for in vivo applications, identifying additional biomarkers of sensitivity beyond BRCA mutations, and exploring rational combination therapies to overcome potential resistance mechanisms. The continued elucidation of the intricate roles of FEN1 in DNA metabolism will undoubtedly pave the way for novel and effective cancer treatments.

References

- 1. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. primo.uvm.edu [primo.uvm.edu]

FEN1-IN-4: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy.[1] Overexpression of FEN1 is observed in numerous cancers and is associated with tumor progression and resistance to chemotherapy.[2][3] FEN1-IN-4 is a potent inhibitor of FEN1, demonstrating significant potential for therapeutic development. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and biological evaluation of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Discovery and Mechanism of Action

This compound, also known as FEN1 Inhibitor C2, JUN93587, and Compound 2, was identified as a potent inhibitor of human FEN1 (hFEN1).[4] It belongs to a class of N-hydroxyurea compounds that were discovered through high-throughput screening efforts aimed at identifying novel FEN1 inhibitors.[5]

The primary mechanism of action of this compound is the blockage of substrate entry to the FEN1 active site.[6] Crystallographic studies have shown that N-hydroxyurea inhibitors bind to the active site and coordinate with the catalytic magnesium ions, thereby preventing the DNA substrate from accessing the catalytic machinery necessary for cleavage.[5][6] This inhibition of FEN1's endonuclease activity leads to an accumulation of unprocessed DNA flap structures, which can trigger DNA damage responses and ultimately lead to cell death, particularly in cancer cells with existing DNA repair deficiencies.[7]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species/System | Reference(s) |

| IC50 (hFEN1-336Δ) | 30 nM | Human (in vitro, cell-free) | [4][8] |

| Cellular EC50 (CETSA) | 5.1 µM | Human SW620 colon cancer cells | [9] |

Chemical Synthesis Pathway

The chemical synthesis of this compound, or 1-(cyclopropylmethyl)-3-hydroxy-2,4(1H,3H)-quinazolinedione, can be achieved through a multi-step process starting from anthranilic acid. A plausible synthetic route is outlined below, based on established methods for the synthesis of N-substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones.

Detailed Synthesis Protocol (Proposed):

Step 1: Synthesis of Isatoic Anhydride from Anthranilic Acid Anthranilic acid is reacted with phosgene or a safer alternative like triphosgene in an appropriate solvent such as THF to yield isatoic anhydride.

Step 2: Synthesis of 3-Hydroxy-2,4(1H,3H)-quinazolinedione Isatoic anhydride is first reacted with 1,1'-carbonyldiimidazole (CDI) in toluene under reflux. Subsequently, O-benzylhydroxylamine is added, and the reaction is refluxed further. The intermediate is then cyclized using a strong base like sodium hydroxide in ethanol under reflux. Finally, the benzyl protecting group is removed by treatment with hydrobromic acid in acetic acid or through catalytic hydrogenation (H2, Pd/C) to yield 3-hydroxy-2,4(1H,3H)-quinazolinedione.[4]

Step 3: Synthesis of this compound (N-Alkylation) 3-Hydroxy-2,4(1H,3H)-quinazolinedione is alkylated at the N-1 position using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 80°C) to afford the final product, this compound.[4]

Experimental Protocols

FEN1 Inhibition Assay (Fluorescence-Based)

This assay is used to determine the in vitro inhibitory activity of compounds against FEN1.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

FEN1-IN-4: A Technical Guide to its Impact on Okazaki Fragment Maturation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity, playing a central role in DNA replication and repair. Specifically, its function in Okazaki fragment maturation is indispensable for the accurate and efficient synthesis of the lagging DNA strand. The dysregulation of FEN1 has been implicated in various cancers, making it a compelling target for therapeutic intervention. FEN1-IN-4 is a small molecule inhibitor of FEN1 that has shown promise in preclinical studies. This technical guide provides an in-depth analysis of the effect of this compound on Okazaki fragment maturation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development efforts.

Introduction to FEN1 and Okazaki Fragment Maturation

During DNA replication, the lagging strand is synthesized discontinuously in short segments known as Okazaki fragments. Each fragment is initiated by an RNA primer, which must be removed and replaced with DNA to create a continuous strand. This process, termed Okazaki fragment maturation, is a highly coordinated multi-step pathway.[1][2]

The key steps involving FEN1 are:

-

Strand Displacement: DNA Polymerase δ (Pol δ), upon encountering the 5' end of the preceding Okazaki fragment, displaces the RNA primer and a short stretch of DNA, creating a single-stranded "flap."[1]

-

Flap Cleavage: FEN1, a structure-specific endonuclease, recognizes this 5' flap structure and cleaves it at the single-strand/double-strand DNA junction.[1][3] This action is crucial for removing the RNA primer and any associated initiator DNA.

-

Ligation: Following flap removal, DNA Ligase I seals the remaining nick, joining the Okazaki fragments into a continuous lagging strand.[1]

FEN1's activity is tightly regulated through interactions with other proteins, most notably the Proliferating Cell Nuclear Antigen (PCNA), which acts as a sliding clamp to enhance FEN1's processivity and recruitment to the replication fork.[1][4]

This compound: A Potent Inhibitor of FEN1

This compound is a small molecule inhibitor that targets the enzymatic activity of human FEN1 (hFEN1).[5] Its mechanism of action involves binding to the active site of FEN1, thereby preventing the cleavage of the 5' flap structure essential for Okazaki fragment maturation.[6]

Quantitative Data on this compound Efficacy

The potency of this compound and other FEN1 inhibitors has been evaluated in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor.

| Inhibitor | Assay Type | Target | IC50 | Cell Line(s) | Reference |

| This compound | Cell-free assay | hFEN1-336Δ | 30 nM | - | [5] |

| FEN1 Inhibitor C20 | Cell proliferation | FEN1 | 12.5 µM | A549 (NSCLC) | [7] |

| FEN1 Inhibitor C20 | Cell proliferation | FEN1 | 22.1 µM | H1299 (NSCLC) | [7] |

| FEN1 Inhibitor C20 | Cell proliferation | FEN1 | 20.8 µM | H460 (NSCLC) | [7] |

| FEN1 Inhibitor 1 | Cell proliferation (GI50) | FEN1 | 15.5 µM (mean) | 212 cancer cell lines | [8][9] |

Note: IC50 values can vary depending on the specific assay conditions, cell type, and the form of the enzyme used. The GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

Impact of this compound on Okazaki Fragment Maturation Signaling Pathway

The inhibition of FEN1 by this compound disrupts the normal progression of Okazaki fragment maturation, leading to the accumulation of unprocessed flaps. This triggers a cascade of cellular responses, including DNA damage signaling and cell cycle arrest.

Caption: this compound inhibits FEN1, disrupting Okazaki fragment maturation.

Experimental Protocols

FEN1 Cleavage Assay (Fluorescence-Based)

This assay measures the endonuclease activity of FEN1 on a synthetic DNA substrate.

Materials:

-

Recombinant human FEN1 protein

-

FEN1 reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Nuclease-free water

-

Fluorogenic DNA substrate: A synthetic oligonucleotide construct with a 5' flap labeled with a fluorophore (e.g., 6-FAM) and a quencher (e.g., BHQ-1) positioned to quench the fluorescence when the substrate is intact.[10] Upon cleavage by FEN1, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.

-

This compound or other test compounds

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in FEN1 reaction buffer.

-

In a 384-well plate, add a defined amount of recombinant FEN1 protein to each well, except for the no-enzyme control wells.

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic DNA substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for 6-FAM) at regular intervals for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the rate of reaction from the linear phase of the fluorescence increase over time.

-

Determine the IC50 value of this compound by plotting the percentage of FEN1 activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for a fluorescence-based FEN1 cleavage assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 or IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

γH2AX Staining for DNA Damage (Flow Cytometry)

This protocol detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks, which can be an indirect consequence of stalled replication forks due to FEN1 inhibition.[11][12]

Materials:

-

Cells treated with this compound or control

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Fluorophore-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization and wash them with cold PBS.

-

Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes on ice.

-

Wash the cells with PBS and block non-specific antibody binding by incubating in blocking buffer for 30 minutes.

-

Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the cells with PBS and then incubate them with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 30 minutes at room temperature, protected from light.

-

Wash the cells with PBS and resuspend them in a suitable buffer for flow cytometry.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity in this compound treated cells compared to control cells indicates an increase in DNA damage.

Caption: Workflow for γH2AX staining and flow cytometry analysis.

Conclusion and Future Directions

This compound represents a promising tool for investigating the intricacies of Okazaki fragment maturation and for the development of novel anticancer therapeutics. By potently inhibiting FEN1, this small molecule disrupts a fundamental process in DNA replication, leading to DNA damage and cell death, particularly in cancer cells that may have a higher reliance on FEN1 activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the effects of this compound and other FEN1 inhibitors.

Future research should focus on:

-

Elucidating the detailed molecular interactions between this compound and the FEN1 active site.

-

Investigating the synergistic effects of this compound with other DNA damage response inhibitors or conventional chemotherapeutics.

-

Evaluating the in vivo efficacy and safety profile of this compound in relevant animal models of cancer.

-

Identifying predictive biomarkers of sensitivity to FEN1 inhibition to enable patient stratification in future clinical trials.

A deeper understanding of the impact of FEN1 inhibitors on Okazaki fragment maturation will undoubtedly pave the way for innovative and effective cancer treatment strategies.

References

- 1. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclease - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Impact of FEN1-IN-4 on Genomic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it a compelling target for cancer therapy. Its inhibition can lead to genomic instability and cell death, particularly in cancer cells with existing DNA damage response deficiencies. This technical guide explores the impact of FEN1-IN-4, a potent FEN1 inhibitor, on genomic stability. We will delve into the molecular mechanisms, present quantitative data on its cellular effects, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved.

Introduction to FEN1 and its Inhibition

Flap endonuclease 1 (FEN1) is a structure-specific nuclease essential for two major cellular processes: Okazaki fragment maturation during lagging-strand DNA synthesis and long-patch base excision repair (LP-BER). By removing 5' RNA-DNA flaps, FEN1 ensures the integrity of newly synthesized DNA.[1] Given its crucial role, FEN1 is often overexpressed in various cancers, contributing to their proliferative capacity and resistance to DNA-damaging agents.

This compound is a small molecule inhibitor that targets the catalytic activity of FEN1. It has been shown to have an IC50 of 30 nM for human FEN1 (hFEN1-336Δ) in cell-free assays.[2] By blocking FEN1's function, this compound disrupts DNA replication and repair, leading to the accumulation of DNA damage and ultimately, cell death. This makes it a promising candidate for cancer therapy, especially in synthetic lethal approaches where cancer cells have defects in other DNA repair pathways, such as those involving BRCA1 and BRCA2.

Quantitative Effects of FEN1 Inhibition on Cellular Processes

The inhibition of FEN1 by small molecules like this compound triggers a cascade of cellular events that compromise genomic stability. These effects can be quantified through various laboratory assays, providing a clear picture of the inhibitor's potency and mechanism of action.

Inhibition of Cell Proliferation and Survival

FEN1 inhibitors have been shown to reduce the viability and proliferative capacity of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric to quantify this effect.

| FEN1 Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| PTPD (a FEN1 inhibitor) | - | - | 0.022 | [3] |

| This compound (Compound 2) | hFEN1-336Δ (cell-free) | - | 0.030 | [2] |

Induction of Cell Cycle Arrest

Inhibition of FEN1 disrupts the normal progression of the cell cycle, often leading to an accumulation of cells in the G2/M phase. This arrest prevents cells with damaged DNA from entering mitosis.

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| A2780cis | Control | 55 | 25 | 20 | [3] |

| A2780cis | FEN1i + Cisplatin | 30 | 15 | 55 | [3] |

| PEO4 | Control | 60 | 20 | 20 | [3] |

| PEO4 | FEN1i + Cisplatin | 35 | 15 | 50 | [3] |

| Bel-7402 | shFEN1 | Increased G2/M | Decreased G1 | - | [4] |

| Hep-3B | FEN1 Overexpression | Decreased G2/M | Increased G1 | - | [4] |

Note: The table includes data for a generic FEN1 inhibitor (FEN1i) and FEN1 knockdown (shFEN1) to illustrate the typical effect on the cell cycle.

Induction of Apoptosis

The accumulation of irreparable DNA damage following FEN1 inhibition triggers programmed cell death, or apoptosis. This can be quantified by measuring the externalization of phosphatidylserine using Annexin V staining.

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |

| A2780cis | Control | ~5 | [3] |

| A2780cis | FEN1i + Cisplatin | ~30 | [3] |

| PEO1 | FEN1i | Increased | [3] |

| PEO4 | FEN1i | Increased | [3] |

Note: The table shows a qualitative increase in apoptosis with a FEN1 inhibitor (FEN1i). Specific percentages for this compound were not available in the provided search results.

Induction of DNA Damage

A direct consequence of FEN1 inhibition is the accumulation of DNA double-strand breaks (DSBs). These can be visualized and quantified as nuclear foci of phosphorylated histone H2AX (γH2AX).

| Cell Line | Treatment | Average γH2AX Foci per Cell | Reference |

| PEO1 | FEN1i | Significantly Increased | [3] |

| PEO4 | FEN1i | Significantly Increased | [3] |

| A2780cis | FEN1i + Cisplatin | Significantly Increased | [3] |

Note: The table indicates a significant increase in γH2AX foci upon treatment with a FEN1 inhibitor (FEN1i). Precise numerical data for this compound was not available in the search results.

Signaling Pathways Affected by this compound

The inhibition of FEN1 by this compound initiates a DNA damage response (DDR) signaling cascade. Understanding this pathway is crucial for elucidating the inhibitor's mechanism of action and identifying potential synergistic therapeutic combinations.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment.

Materials:

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

This compound

-

6-well plates or culture dishes

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24-72 hours). Include a vehicle-treated control.

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, allowing colonies to form.

-

Fixation and Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain with crystal violet solution for 20 minutes.

-

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculation:

-

Plating Efficiency (PE): (Number of colonies in control / Number of cells seeded in control) x 100%

-

Surviving Fraction (SF): (Number of colonies in treated sample / (Number of cells seeded in treated sample x PE))

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% cold ethanol

-

PBS

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution.

-

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound or vehicle control.

-

Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add more binding buffer to the samples and analyze immediately on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Immunofluorescence for γH2AX Foci

This technique visualizes and quantifies DNA double-strand breaks by staining for the phosphorylated histone variant H2AX.

Materials:

-

Coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control.

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize with 0.2% Triton X-100 for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with blocking solution for 1 hour.

-

Antibody Staining:

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

-

Counterstaining and Mounting:

-

Wash with PBS.

-

Stain with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

Visualizing Experimental Workflows

Clear and standardized workflows are essential for reproducible research. The following diagrams illustrate the general procedures for the key assays described.

References

- 1. mdpi.com [mdpi.com]

- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 3. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FEN1 Promotes Hepatocellular Carcinoma Progression by Activating Cell Cycle Transition from G2 To M Phase - PMC [pmc.ncbi.nlm.nih.gov]

FEN1-IN-4 and Its Interaction with the FEN1 Active Site: A Technical Guide

Introduction to Flap Endonuclease 1 (FEN1)

Flap endonuclease 1 (FEN1) is a critical enzyme in maintaining genomic stability, playing indispensable roles in DNA replication and repair.[1][2] As a structure-specific metallonuclease, FEN1 is essential for the maturation of Okazaki fragments during lagging-strand DNA synthesis, where it removes 5' RNA-DNA flaps.[3][4][5] It is also a key component of the long-patch base excision repair (LP-BER) pathway, which corrects DNA damage from alkylation and oxidation.[4][5][6] Beyond these primary functions, FEN1 is involved in rescuing stalled replication forks, maintaining telomere stability, and participating in homologous recombination (HR) and non-homologous end joining (NHEJ).[1][7] Due to its elevated expression in numerous cancer types and its association with tumor aggressiveness and drug resistance, FEN1 has emerged as a promising therapeutic target in oncology.[1][4][8][9]

FEN1-IN-4: A Potent N-Hydroxyurea-Based Inhibitor

This compound is a potent, cellularly active small-molecule inhibitor belonging to the N-hydroxyurea class of compounds. It specifically targets the enzymatic activity of human FEN1 (hFEN1), demonstrating significant potential as a tool for cancer research and as a candidate for targeted cancer therapy.[8][10][11] Its mechanism of action involves a direct and specific interaction with the FEN1 active site, preventing the enzyme from processing its DNA substrates.

Core Mechanism: Blocking Substrate Entry to the Active Site

The inhibitory action of this compound is centered on its ability to physically occupy the catalytic core of the FEN1 enzyme, thereby blocking the entry and proper positioning of the DNA substrate.[3]

1. The FEN1 Active Site: The catalytic activity of FEN1 is dependent on a precisely arranged active site containing two divalent metal ions, typically magnesium (Mg²⁺), coordinated by a series of acidic amino acid residues.[3] This two-metal-ion mechanism is crucial for the hydrolysis of the phosphodiester bond at the base of the 5' flap.[12] For catalysis to occur, the DNA substrate must undergo a significant conformational change, including bending and the unpairing of base pairs near the cleavage site, to position the scissile phosphate correctly between the metal ions.[3][13]

2. Inhibitor Binding and Metal Ion Coordination: X-ray crystallography studies have revealed that this compound and related N-hydroxyurea compounds bind directly within this active site.[3] The N-hydroxyurea moiety of the inhibitor integrates into the metal coordination sphere, completing the coordination of the two catalytic Mg²⁺ ions.[3] Isothermal titration calorimetry (ITC) experiments have confirmed that the presence of Mg²⁺ is essential for this high-affinity inhibitor binding.[3]

3. Steric Hindrance and Inhibition of DNA Processing: By binding to the catalytic metal ions, this compound occupies the precise location that the phosphate monoester of the DNA substrate would need to access for cleavage.[3] This direct occupation creates a steric block, preventing the 5' flap of the DNA substrate from entering the active site.[3] Furthermore, studies using circular dichroism and FRET assays have shown that the presence of the inhibitor prevents the substrate DNA from undergoing the necessary base unpairing and conformational changes required for hydrolysis.[3]

The overall mechanism is a powerful mode of inhibition that effectively shuts down the nuclease activity of FEN1, leading to the accumulation of unprocessed DNA flaps. In a cellular context, this disruption of DNA replication and repair triggers a DNA damage response, cell cycle arrest, and can lead to synthetic lethality in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA mutations.[2][7]

Caption: Mechanism of FEN1 inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative metrics reported for this compound and related compounds.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC₅₀ (nM) | Assay Substrate | Notes | Reference |

|---|---|---|---|---|---|

| This compound | hFEN1-336Δ | 30 | Cell-free nuclease assay | This compound is also known as FEN1 Inhibitor C2 or JUN93587.[10] | [10][11] |

| Compound 1* | hFEN1-336Δ | 110 ± 10 | Double-flap (DF1) | N-hydroxyurea series inhibitor, binds protein and protein-DNA complex. | [4] |

| Compound 2* | hFEN1-336Δ | 120 ± 10 | Double-flap (DF1) | N-hydroxyurea series inhibitor, more competitive with substrate. | [4] |

| Compound 4* | hFEN1-336Δ | 110 ± 10 | Double-flap (DF1) | N-hydroxyurea series inhibitor, more competitive with substrate. | [4] |

*Note: Compounds 1, 2, and 4 are from the same N-hydroxyurea series as this compound and their data provides context for the class of inhibitors.

Table 2: Cellular and In Vivo Activity

| Compound/Agent | Parameter | Value/Effect | Cell Line / Model | Notes | Reference |

|---|---|---|---|---|---|

| This compound | Concentration | 10 µM | LPS-primed mouse BMDMs | Inhibits ATP-induced mtDNA fragmentation and cytosolic mtDNA levels.[11] | [11] |

| This compound | In Vivo Dosage | 40 mg/kg | Mouse model of alum-induced peritonitis | Decreased peritoneal IL-1β levels and immune cell infiltration.[11] | [11] |

| Compound 1* | Cellular EC₅₀ (CETSA) | ~15.5 µM (mean GI₅₀) | 212 cancer cell lines | Cellular potency is significantly lower than in vitro IC₅₀. | [4][14] |

| Compound 4* | Cellular EC₅₀ (CETSA) | Similar to Compound 1 | SW620 colon cancer cells | Demonstrates target engagement in a cellular environment. | [3] |

*Note: BMDMs = Bone Marrow-Derived Macrophages; CETSA = Cellular Thermal Shift Assay.

Experimental Protocols

Detailed methodologies are crucial for interpreting the data and replicating the findings.

1. FEN1 Nuclease Inhibition Assay (IC₅₀ Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic cleavage of a DNA substrate.

-

Principle: A synthetic double-flap DNA substrate is used. One strand is labeled with a fluorophore (e.g., fluorescein) and the complementary strand has a quencher in close proximity. In the intact substrate, the fluorescence is quenched. When FEN1 cleaves the flap, the fluorophore is released, resulting in a measurable increase in fluorescence intensity.

-

Methodology:

-

Reactions are prepared in a microplate format in a buffer containing 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, and a catalytic concentration of Mg²⁺ (e.g., 1-10 mM).[5]

-

A fixed concentration of purified recombinant human FEN1 (e.g., hFEN1-336Δ) is pre-incubated with a serial dilution of this compound (or DMSO as a vehicle control) for a set period (e.g., 15-30 minutes) at room temperature.

-

The reaction is initiated by adding the fluorescently labeled double-flap DNA substrate (e.g., at a concentration near its Kₘ, ~100 nM).[4]

-

The fluorescence intensity is monitored over time using a plate reader at appropriate excitation/emission wavelengths.

-

The initial reaction rates are calculated from the linear phase of the fluorescence increase.

-

The rates are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Experimental workflow for FEN1 nuclease inhibition assay.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a drug engages with its target protein inside intact cells.

-

Principle: The binding of a ligand (like this compound) to its target protein (FEN1) generally increases the protein's thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.

-

Methodology:

-

Culture cells (e.g., SW620 colon cancer cells) and treat one group with this compound at a desired concentration and another with a vehicle control (DMSO).[3]

-

After incubation, harvest the cells and resuspend them in a buffer.

-

Divide the cell suspension from each group into several aliquots. Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells (e.g., by freeze-thawing) to release the proteins.

-

Separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.

-

Analyze the amount of soluble FEN1 remaining in the supernatant of each sample using Western blotting or another protein quantification method.

-

Plot the amount of soluble FEN1 against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

-

FEN1 Signaling and Pathway Disruption

FEN1 is a central node in DNA metabolism. Its inhibition by this compound has significant downstream consequences, particularly for DNA replication and repair.

Caption: Disruption of DNA replication and repair pathways by this compound.

References

- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuickresearch.com [kuickresearch.com]

- 3. esrf.fr [esrf.fr]

- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 8. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]

- 9. FEN1-inhibitor Co-crystal Structure Published | Peak Proteins [peakproteins.com]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Human Flap Endonuclease Structures, DNA Double Base Flipping and a Unified Understanding of the FEN1 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

FEN1-IN-4: Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

FEN1-IN-4 is a potent and specific inhibitor of Flap Endonuclease 1 (FEN1), a critical enzyme involved in DNA replication and repair.[1][2][3] FEN1 plays a key role in Okazaki fragment maturation during lagging-strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[4][5][6][7][8] Due to its elevated expression in various cancers and its role in maintaining genomic stability, FEN1 has emerged as a promising therapeutic target in oncology.[5][9][10][11] this compound serves as a valuable tool for investigating the cellular consequences of FEN1 inhibition and for assessing its potential as a cancer therapeutic. These application notes provide detailed protocols for utilizing this compound in cell culture studies.

Mechanism of Action

This compound is a cell-active N-hydroxyurea compound that inhibits the endonuclease activity of human FEN1.[1][4] Crystallography studies have revealed that these inhibitors bind to the active site of FEN1, coordinating with the catalytic magnesium ions and physically blocking the entry of the DNA substrate.[4] Inhibition of FEN1 leads to the accumulation of unprocessed Okazaki fragments and unresolved DNA repair intermediates, ultimately resulting in DNA double-strand breaks (DSBs), cell cycle arrest, and apoptosis, particularly in cancer cells with existing defects in DNA damage response pathways.[10][12][13]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro and cellular assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (hFEN1-336Δ) | 30 nM | Cell-free assay | [1][2] |

| EC50 (HeLa cells) | ~6 µM | Cellular cytotoxicity assay | [5] |

| EC50 (SW620 cells) | ~15 µM | Cellular cytotoxicity assay | [5] |

| Effective Concentration | 10 µM | Inhibition of mtDNA fragmentation in BMDMs | [1][2] |

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cultured cancer cells.

Materials:

-

This compound (Stock solution in DMSO)

-

Cancer cell line of interest (e.g., HeLa, SW620, A549)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or isopropanol with 0.04 N HCl for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.

-

MTT/XTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: If using MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. If using XTT, this step is not necessary.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Western Blot Analysis for DNA Damage Markers (γH2AX)

This protocol is used to detect the induction of DNA double-strand breaks following this compound treatment by measuring the levels of phosphorylated H2AX (γH2AX).

Materials:

-

This compound

-

Cultured cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the specified time. Harvest the cells and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against γH2AX overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution after treatment with this compound. Inhibition of FEN1 can lead to cell cycle arrest, typically at the G2/M phase.[9][14]

Materials:

-

This compound

-

Cultured cells

-

PBS (Phosphate-Buffered Saline)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[15][16]

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][16]

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

This compound

-

Cultured cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Visualizations

Signaling Pathway of FEN1 Inhibition

Caption: this compound inhibits FEN1, leading to DNA damage and apoptosis.

General Experimental Workflow for this compound Studies

Caption: A typical workflow for studying the effects of this compound in cell culture.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 4. esrf.fr [esrf.fr]

- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. academic.oup.com [academic.oup.com]

- 8. sinobiological.com [sinobiological.com]

- 9. mdpi.com [mdpi.com]

- 10. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy | MDPI [mdpi.com]

- 12. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Optimal FEN1-IN-4 Concentration for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it a compelling target for cancer therapy.[1][2][3] FEN1-IN-4 is a potent and selective inhibitor of FEN1, demonstrating efficacy in various in vitro models.[4][5] This document provides detailed application notes and protocols for utilizing this compound in in vitro assays, focusing on optimal concentrations and experimental design.

Mechanism of Action

FEN1 plays a crucial role in two primary cellular processes:

-

Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 removes the 5' RNA-DNA flaps that are formed.[6]

-

Long-Patch Base Excision Repair (LP-BER): FEN1 is essential for removing displaced DNA flaps during the repair of damaged DNA bases.[6][7]

This compound inhibits the endonuclease activity of FEN1, leading to the accumulation of unprocessed DNA flaps.[6] This accumulation can cause replication fork stalling, DNA double-strand breaks, and ultimately, cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair deficiencies.[3][7]

Signaling Pathway of FEN1 Inhibition

The inhibition of FEN1 by this compound disrupts normal DNA metabolism, triggering a DNA damage response. The following diagram illustrates the simplified signaling pathway.

Caption: this compound inhibits FEN1, leading to the accumulation of unprocessed DNA flaps.

Quantitative Data Summary

The optimal concentration of this compound is assay-dependent. The following tables summarize reported concentrations for various in vitro applications.

Table 1: Biochemical Assays

| Assay Type | Inhibitor | Target | IC50 | Reference |

| FEN1 Enzyme Inhibition | This compound | hFEN1-336Δ | 30 nM | [4] |

| FEN1 Enzyme Inhibition | PTPD (related inhibitor) | FEN1 | 22 nM | [7] |

| FEN1 Enzyme Inhibition | N-hydroxyurea compound 1 | hFEN1 | ~50 nM | [6] |

Table 2: Cellular Assays

| Assay Type | Cell Line(s) | Inhibitor | Concentration Range | Effect | Reference |

| Cell Viability / Cytotoxicity | Various cancer cell lines | This compound related compounds | 0 - 30 µM | GI50 of 9.0 µM and 15.5 µM | [1] |

| Cell Viability / Cytotoxicity | HeLa, SW620 | N-hydroxyurea compound 1 | ~5 - 15 µM | EC50 of 6.4 - 14.9 µM | [6] |

| DNA Damage (mtDNA fragmentation) | Mouse BMDMs | This compound | 10 µM | Inhibition of fragmentation | [5] |

| Cell Viability (Clonogenic Assay) | A2780cis | FEN1 inhibitor (PTPD) | 10 µM | Potentiation of cisplatin cytotoxicity | [7] |

| Apoptosis & Necrosis | Breast cancer cell lines | This compound | Not specified | Induction of cell death | [3] |

| DNA Damage (γH2AX) | SW620 | N-hydroxyurea compound 1 | Dose-dependent | Increased γH2AX | [6] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for in vitro studies with this compound.

Caption: A typical workflow for evaluating this compound in vitro.

Protocol 1: FEN1 Enzyme Inhibition Assay (Fluorogenic)

This protocol is adapted from established methods for measuring FEN1 activity.[2][8][9]

Materials:

-

Recombinant human FEN1 protein

-

This compound

-

Fluorogenic FEN1 substrate (e.g., a double-flap DNA substrate with a fluorophore and a quencher)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

-

384-well black plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in Assay Buffer).

-

Prepare enzyme solution: Dilute recombinant FEN1 in Assay Buffer to the desired concentration (e.g., 20 nM).[8]

-

Assay setup:

-

Add 30 µL of the FEN1 enzyme solution to each well of a 384-well plate.

-

For no-enzyme controls, add 30 µL of Assay Buffer.

-

Add a small volume (e.g., 1 µL) of the this compound dilutions or vehicle control to the appropriate wells.

-

-

Initiate reaction: Add 10 µL of the fluorogenic substrate (e.g., 50 nM final concentration) to each well to start the reaction.[8]

-

Data acquisition: Immediately begin kinetic fluorescence readings on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. Collect data over a time course (e.g., 30 minutes).

-

Data analysis: Calculate the initial reaction rates from the linear phase of the fluorescence increase. Plot the rates against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol is a general method for assessing the cytotoxic effects of this compound.[1][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTS or MTT reagent

-

96-well clear plates

-

Plate reader for absorbance measurements

Procedure:

-

Cell seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

-

Compound treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 to 30 µM.[1]

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plates for a desired period (e.g., 72 hours).[10]

-

MTS/MTT addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

-

Absorbance reading: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration and fit the data to a dose-response curve to calculate the GI50 or EC50 value.

Protocol 3: DNA Damage Assay (γH2AX Immunofluorescence)

This protocol measures the formation of DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).[6][7]

Materials:

-

Cells grown on coverslips or in chamber slides

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell culture and treatment: Seed cells on coverslips and treat with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Fixation and permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and antibody incubation:

-

Wash with PBS.

-

Block non-specific binding with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

-

Staining and mounting:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides with mounting medium.

-

-

Imaging and analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.

-

Conclusion

This compound is a valuable tool for studying the role of FEN1 in DNA replication and repair. The optimal concentration for in vitro assays varies depending on the specific assay and cell type. The protocols and data provided in this document serve as a comprehensive guide for researchers to design and execute experiments with this compound effectively. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific experimental setup.

References

- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

FEN1-IN-4 Treatment Protocol for Inducing Apoptosis in Cancer Cell Lines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a vital role in maintaining genomic stability. In many cancers, FEN1 is overexpressed, contributing to increased proliferation and resistance to DNA-damaging therapies. FEN1-IN-4 is a small molecule inhibitor of FEN1 that has demonstrated potent anti-cancer activity by inducing apoptosis in various cancer cell lines. These application notes provide detailed protocols for utilizing this compound to induce apoptosis and assess its effects on cancer cells.

Mechanism of Action

This compound inhibits the endonuclease activity of FEN1. This inhibition disrupts Okazaki fragment maturation during DNA replication and impedes long-patch base excision repair, leading to an accumulation of DNA single and double-strand breaks. The resulting DNA damage activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, primarily at the S and G2/M phases, and subsequent induction of apoptosis.[1][2][3]

Data Presentation

This compound IC50 Values in Various Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound and similar FEN1 inhibitors varies across different cancer cell lines. The following table summarizes reported IC50 values.

| Cell Line | Cancer Type | FEN1 Inhibitor | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | C20 (FEN1 inhibitor) | 12.5 |

| H1299 | Non-Small Cell Lung Cancer | C20 (FEN1 inhibitor) | 22.1 |

| H460 | Non-Small Cell Lung Cancer | C20 (FEN1 inhibitor) | 20.8 |

| HELF | Normal Lung Fibroblast | C20 (FEN1 inhibitor) | 48.7 |

| A2780cis | Platinum-Resistant Ovarian Cancer | PTPD (FEN1 inhibitor) | Not specified, used at 10 µM for sensitization |

| PEO1 | BRCA2-deficient Ovarian Cancer | FEN1 inhibitor | Sensitive |

| PEO4 | BRCA2-proficient Ovarian Cancer | FEN1 inhibitor | Resistant |

Note: C20 and PTPD are specific FEN1 inhibitors with mechanisms of action similar to this compound.

Experimental Protocols

Cell Viability and Proliferation Assay (e.g., MTT/XTT Assay)

This protocol is for determining the IC50 of this compound in a cancer cell line of interest.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions. Include a DMSO-only vehicle control.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 1-2x IC50) for 24-48 hours. Include a vehicle-treated control. A non-toxic concentration of 10 µM has been used in some studies to sensitize cells to other agents.[1]

-

Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

-

Wash the cells with cold PBS and centrifuge.

-